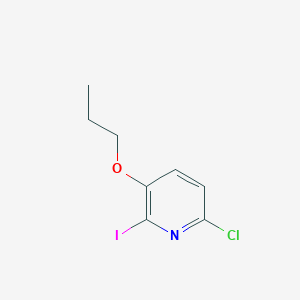

6-Chloro-2-iodo-3-propoxypyridine

Description

6-Chloro-2-iodo-3-propoxypyridine is an organohalide compound with the molecular formula C8H8ClINO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

6-chloro-2-iodo-3-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClINO/c1-2-5-12-6-3-4-7(9)11-8(6)10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSNVBWBSQUHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-3-propoxypyridine typically involves halogenation reactions. One common method is the iodination of 6-chloro-3-propoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-2-iodo-3-propoxypyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-3-propoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with bases like potassium carbonate to facilitate the process.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield azido or thiocyanato derivatives.

Scientific Research Applications

6-Chloro-2-iodo-3-propoxypyridine is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridine derivatives.

Medicine: It is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-3-propoxypyridine involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a halogenated intermediate that can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-2-iodo-3-methoxypyridine

- 6-Chloro-2-iodo-3-hydroxypyridine

- 6-Chloro-2-iodo-3-ethoxypyridine

Uniqueness

6-Chloro-2-iodo-3-propoxypyridine is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to its methoxy, ethoxy, or hydroxy counterparts. This uniqueness makes it a valuable compound in the synthesis of specific organic molecules and in various research applications.

Biological Activity

6-Chloro-2-iodo-3-propoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 6-Chloro-2-iodo-3-propoxypyridine is . It features a propoxy group that influences its reactivity and biological properties. The compound's structure can be represented by the following SMILES notation: COC1=C(N=C(C=C1)Cl)I .

Synthesis

The synthesis of 6-Chloro-2-iodo-3-propoxypyridine typically involves halogenation and alkylation reactions. For instance, the introduction of the propoxy group can be achieved through nucleophilic substitution reactions involving appropriate precursors .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of 6-Chloro-2-iodo-3-propoxypyridine. Research indicates that the compound exhibits significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxic and Anticancer Properties

The cytotoxic effects of 6-Chloro-2-iodo-3-propoxypyridine have been evaluated in various cancer cell lines. A notable study reported its efficacy against human prostate cancer cells, with an IC50 value indicating significant cell growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer Cells | 15 |

| Breast Cancer Cells | 20 |

These results indicate that the compound has promising anticancer properties and warrants further investigation for therapeutic applications .

The mechanism by which 6-Chloro-2-iodo-3-propoxypyridine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular targets such as enzymes or DNA, leading to disruptions in essential cellular processes. This interaction could induce apoptosis in cancer cells and inhibit bacterial growth through interference with metabolic pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted by Li et al. demonstrated the effectiveness of 6-Chloro-2-iodo-3-propoxypyridine against multidrug-resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .

- Cancer Treatment : Chen et al. investigated the cytotoxicity of the compound on prostate cancer cells and found that it induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

Toxicity and Safety

Toxicological assessments indicate that 6-Chloro-2-iodo-3-propoxypyridine exhibits low acute toxicity in animal models. Studies report an LD50 greater than 2000 mg/kg in rats, suggesting a favorable safety profile for further research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.